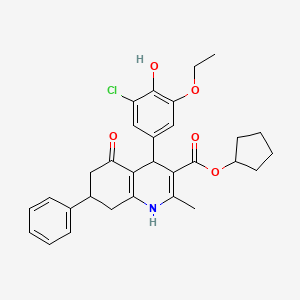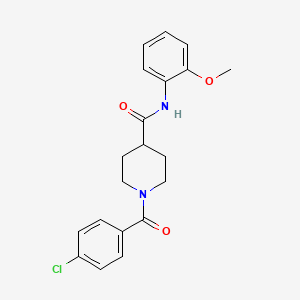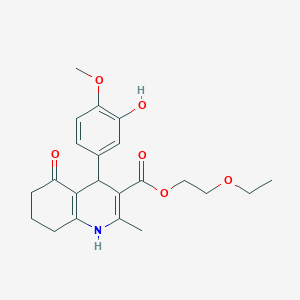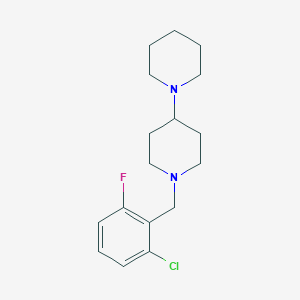![molecular formula C22H27NO3S B4964827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both dimethoxyphenyl and isopropylphenyl groups, contributes to its potential as a bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 4-isopropylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways. The dimethoxyphenyl and isopropylphenyl groups enhance its binding affinity to these targets, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methoxyphenyl]-1,3-thiazolidin-4-one
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methylphenyl]-1,3-thiazolidin-4-one
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is unique due to the presence of both dimethoxyphenyl and isopropylphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications. The structural diversity allows for fine-tuning of its properties, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-15(2)17-6-8-18(9-7-17)22-23(21(24)14-27-22)12-11-16-5-10-19(25-3)20(13-16)26-4/h5-10,13,15,22H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHBNDZGVKHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol](/img/structure/B4964751.png)

![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4964791.png)

![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4964814.png)
![Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4964831.png)

